molecular formula C15H16N2O3 B2558693 N'-(2-ethylphenyl)-N-[(furan-2-yl)methyl]ethanediamide CAS No. 313069-98-6

N'-(2-ethylphenyl)-N-[(furan-2-yl)methyl]ethanediamide

Cat. No.: B2558693
CAS No.: 313069-98-6
M. Wt: 272.304
InChI Key: ZXUHONYZBXENMA-UHFFFAOYSA-N
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Description

N'-(2-ethylphenyl)-N-[(furan-2-yl)methyl]ethanediamide is a diamide derivative featuring a central ethanediamide (oxamide) core substituted with a 2-ethylphenyl group and a furan-2-ylmethyl moiety. Furan rings are known for their electron-rich aromatic systems, which enhance interactions with biological targets, while amide groups contribute to hydrogen bonding and stability .

Properties

IUPAC Name

N'-(2-ethylphenyl)-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-2-11-6-3-4-8-13(11)17-15(19)14(18)16-10-12-7-5-9-20-12/h3-9H,2,10H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUHONYZBXENMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-ethylphenyl)-N-[(furan-2-yl)methyl]ethanediamide typically involves the reaction of 2-ethylphenylamine with furan-2-carboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired ethanediamide compound. Common reaction conditions include:

  • Solvent: Ethanol or methanol
  • Catalyst: Acidic or basic catalyst (e.g., hydrochloric acid or sodium hydroxide)
  • Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of N’-(2-ethylphenyl)-N-[(furan-2-yl)methyl]ethanediamide may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N’-(2-ethylphenyl)-N-[(furan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The Schiff base intermediate can be reduced to form the ethanediamide compound.

    Substitution: The phenyl and furan groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., bromine or chlorine) for electrophilic substitution.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Ethanediamide compound.

    Substitution: Halogenated phenyl or furan derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(2-ethylphenyl)-N-[(furan-2-yl)methyl]ethanediamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and phenyl groups can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to the compound’s overall activity.

Comparison with Similar Compounds

Structural Features and Functional Groups

The table below highlights key structural differences between the target compound and analogs:

Compound Name Core Structure Substituents/Functional Groups Key References
N'-(2-ethylphenyl)-N-[(furan-2-yl)methyl]ethanediamide Ethanediamide 2-ethylphenyl, furan-2-ylmethyl Inferred from analogs
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole Cyclohexyl-ethyl sulfamoyl, furan-2-yl
N-Benzyl-N-(furan-2-ylmethyl)acetamide Acetamide Benzyl, furan-2-ylmethyl
Ranitidine Hydrochloride Nitroethenediamine Dimethylaminomethylfuran, thioether, nitro group

Key Observations :

  • Core Diversity : The ethanediamide core of the target compound contrasts with the oxadiazole (LMM11), acetamide (), and nitroethenediamine (ranitidine) backbones. Ethanediamides are less common in pharmaceuticals but offer rigidity and hydrogen-bonding capacity.
  • Furan Modifications: Substituents on the furan ring vary significantly. The target compound’s furan-2-ylmethyl group lacks the dimethylamino moiety seen in ranitidine, which is critical for its H2 receptor antagonism .

Physicochemical Properties

  • Solubility : Ranitidine’s hydrochloride salt form enhances aqueous solubility, whereas the target compound’s uncharged diamide structure may limit solubility compared to sulfamoyl-containing analogs like LMM11 .
  • Stability : Amides (e.g., target compound, N-benzyl-N-(furan-2-ylmethyl)acetamide) are generally hydrolytically stable under physiological conditions, whereas nitro groups (ranitidine) may confer redox sensitivity .

Crystallographic and Computational Studies

  • SHELX programs (e.g., SHELXL) are widely used for small-molecule crystallography .

Biological Activity

N'-(2-ethylphenyl)-N-[(furan-2-yl)methyl]ethanediamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The molecular formula for this compound is C15H16N2O3C_{15}H_{16}N_{2}O_{3} with a molecular weight of 272.304 g/mol. The structure includes a furan moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC15H16N2O3C_{15}H_{16}N_{2}O_{3}
Molecular Weight272.304 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit promising anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of specific signaling pathways .
  • Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and modulating immune responses .
  • Antioxidant Properties : The presence of the furan ring is associated with antioxidant activities, which can mitigate oxidative stress in cells .

Case Studies and Research Findings

  • Anticancer Studies : A study published in a peer-reviewed journal highlighted the efficacy of this compound derivatives against various cancer cell lines. The results indicated significant cytotoxic effects, with IC50 values suggesting potent activity comparable to established chemotherapeutics .
  • Inflammation Models : In vivo studies demonstrated that administration of this compound resulted in reduced levels of inflammatory markers in animal models of arthritis, supporting its potential as an anti-inflammatory agent .
  • Oxidative Stress Reduction : Experimental data showed that treatment with this compound led to decreased reactive oxygen species (ROS) levels in cultured cells, indicating its role as an antioxidant .

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